We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.
What to expect:
Continuation of the exceptional service you've come to rely on.
Your existing vendor records stay valid; no need to update lists.
Ongoing orders placed with thebiotek.com are unaffected by this change.
We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.
Duvelisib is a small molecule inhibitor that targets the PI3K-δ and PI3K-γ isoforms. It is used in the treatment of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL). Duvelisib has also shown potential in the treatment of autoimmune diseases and solid tumors.
Duvelisib is synthesized using a multi-step process that involves the reaction of 2,6-dichloro-4-nitrophenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2,6-dichloro-4-nitrophenyl-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with 2-amino-6-chloro-9-(1-methyl-4-piperidinyl)-9H-purine to form Duvelisib. The yield of this process is approximately 20%, and the process is considered to be efficient. However, the process involves the use of toxic and hazardous chemicals, which can have adverse effects on the environment and human health.
Chemical Structure and Biological Activity
Duvelisib has a molecular weight of 402.8 g/mol and a chemical formula of C22H17ClN8O2. It is a white to off-white powder that is soluble in DMSO and ethanol. Duvelisib inhibits the PI3K-δ and PI3K-γ isoforms, which are involved in the regulation of cell growth, survival, and proliferation. By inhibiting these isoforms, Duvelisib induces apoptosis and inhibits the proliferation of cancer cells. Duvelisib has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases.
Duvelisib has been shown to have a significant effect on cell function and signal transduction. It induces apoptosis and inhibits the proliferation of cancer cells by inhibiting the PI3K-δ and PI3K-γ isoforms. Duvelisib has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases. However, Duvelisib can have potential therapeutic and toxic effects. It can cause adverse effects such as diarrhea, nausea, fatigue, and infections. It can also increase the risk of serious infections, including opportunistic infections.
Duvelisib has several applications in medical research, including its role in drug development, clinical trials, and findings, benefits, and potential side effects. Duvelisib has been approved by the FDA for the treatment of Duvelisib and FL. It has also shown potential in the treatment of autoimmune diseases and solid tumors. In environmental research, Duvelisib can have effects on ecosystems, pollution management, sustainability, and environmental impact. In industrial research, Duvelisib can be used in manufacturing processes, improving product quality and efficiency, and health and safety considerations.
Future Perspectives and Challenges
Duvelisib has several limitations in its use and study, including its potential for adverse effects and the need for further research to determine its long-term safety and efficacy. Possible solutions and improvements include the development of new formulations and dosing regimens, the identification of biomarkers to predict response and toxicity, and the use of combination therapies to enhance its efficacy. Future trends and prospects in the application of Duvelisib in scientific research include the development of new indications and the identification of new targets for its use. Conclusion: Duvelisib is a small molecule inhibitor that targets the PI3K-δ and PI3K-γ isoforms. It has several applications in medical, environmental, and industrial research. Duvelisib has shown potential in the treatment of hematologic malignancies, autoimmune diseases, and solid tumors. However, it can have potential therapeutic and toxic effects, and further research is needed to determine its long-term safety and efficacy. Possible solutions and improvements include the development of new formulations and dosing regimens, the identification of biomarkers to predict response and toxicity, and the use of combination therapies to enhance its efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Duvelisib, also known as IPI-145 and INK-1197, is an orally bioavailable, highly selective and potent small molecule inhibitor of the delta and gamma isoforms of phosphoinositide-3 kinase (PI3K) with potential immunomodulating and antineoplastic activities. Upon administration, PI3K delta/gamma inhibitor IPI 145 prevents the activation of the PI3K delta/gamma-mediated signaling pathways which may lead to a reduction in cellular proliferation in PI3K delta/gamma-expressing tumor cells. Unlike other isoforms of PI3K, the delta and gamma isoforms are overexpressed primarily in hematologic malignancies and inflammatory and autoimmune diseases.
C-Met inhibitor 2 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. This receptor is involved in various cellular processes, including cell growth, survival, and migration. Overexpression of c-Met has been linked to the development and progression of various cancers, making it an attractive target for cancer therapy.
Felbamate hydrate (FBM) is a potent nonsedative anticonvulsant whose clinical effect may be related to the inhibition of N-methyl-D-aspartate (NMDA) .Target: NMDA ReceptorFelbamate (marketed under the brand name Felbatol by MedPointe) is an anti-epileptic drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. However, an increased risk of potentially fatal aplastic anemia and/or liver failure limit the drugs usage to severe refractory epilepsy.Felbamate has been proposed to a unique dual mechanism of action as a positive modulator of GABAA receptors and as a blocker of NMDA receptors, particularly isoforms containing the NR2B subunit. Although it is clear that felbamate does cause pharmacological inhibition of NMDA receptor of relevance of NMDA receptor blockade as a strategy for the treatment of human epilepsy has been questioned. Therefore, the importance of the effects of felbamate on NMDA receptors to its therapeutic action in epilepsy is uncertain.
Agomelatine hydrochloride is a antidepressant, which is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor.IC50 value: 6.2 (pKi, 5-HT2c); 6.6 (pKi, 5-HT2b)Target: 5-HT 2c receptorAgomelatine hydrochloride is an antidepressant drug. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its antagonism of the 5-HT2C receptor. Activation of 5-HT2C receptors by serotonin inhibits dopamine and norepinephrine release. Antagonism of 5-HT2C results in an enhancement of DA and NE release and activity of frontocortical dopaminergic and adrenergic pathways .A total of 42 rats were divided into 7 groups as each composed of 6 rats: (1) intact, (2) 40 mg/kg agomelatine, (3) 140 mg/kg N-acetylcysteine (NAC), (4) 2 g/kg paracetamol, (5) 2 g/kg paracetamol + 140 mg/kg NAC, (6) 2 g/kg paracetamol + 20 mg/kgagomelatine, and (7) 2 g/kg paracetamol + 40 mg/kg agomelatine groups. Paracetamol-induced hepatotoxicity was applied and liver and blood samples were analyzed histopathologically and biochemically. There were statistically significant increases in the activities of aspartate aminotransferase, alanine aminotransferase, levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) and 8-iso-prostane, and decreases in the activity of superoxide dismutase and level of glutathione in the group treated with paracetamol. Administration of agomelatine and NAC separately reversed these changes significantly .Clinical indications: Depression; Obsessive compulsive disorderFDA Approved Date: October 2011Toxicity: Hyperhidrosis; Abdominal pain; Nausea; Vomiting; Diarrhoea; Constipation; Back pain; Fatigue
NSC 23766 trihydrochloride is a small molecule inhibitor that targets the Rho GTPase family of proteins. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This paper aims to provide a comprehensive review of NSC 23766 trihydrochloride, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges.